molecular formula C19H18N2OS2 B2376577 (E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one CAS No. 23619-08-1

(E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2376577
CAS No.: 23619-08-1
M. Wt: 354.49
InChI Key: INMOEIAVBFTNGP-SFQUDFHCSA-N
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Description

(E)-3-Benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one is a novel synthetic compound belonging to the class of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one ((Z)-BBTT) analogs, designed as a potent inhibitor of tyrosinase . This compound is built on a hybrid structure that incorporates the β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, a scaffold known to be critical for effective tyrosinase binding, and the lipophilic 3-benzyl-2-thioxothiazolidin-4-one core, which enhances skin permeability potential for topical applications . Its primary research value lies in the field of dermatology and pigmentation disorders, specifically in investigating mechanisms to inhibit hyperpigmentation. Compounds in this series have demonstrated exceptional tyrosinase inhibitory activity, with certain analogs showing potency significantly greater than that of kojic acid, a standard reference inhibitor . Kinetic studies and in silico modeling indicate that these analogs act as competitive inhibitors , binding directly to the active site of the tyrosinase enzyme . In cellular models using B16F10 murine melanoma cells, potent (Z)-BBTT analogs exhibit strong anti-melanogenic effects by effectively reducing cellular tyrosinase activity and melanin production without inducing perceptible cytotoxicity in melanocytes or primary epidermal keratinocytes . Furthermore, this class of compounds has displayed strong antioxidant capacity , effectively scavenging reactive oxygen species (ROS) and stable radicals like ABTS+ and DPPH, which may contribute to its overall anti-pigmentation and skin-protective effects . This combination of powerful enzymatic inhibition and antioxidant activity makes it a highly promising candidate for research into novel skin-lightening agents and the molecular pathways governing melanogenesis. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5E)-3-benzyl-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-20(2)16-10-8-14(9-11-16)12-17-18(22)21(19(23)24-17)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOEIAVBFTNGP-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Method

The intermediate is prepared via a two-step sequence:

  • Dithiocarbamate formation : Benzylamine reacts with carbon disulfide in ethyl acetate with triethylamine as a base, yielding benzyl dithiocarbamate.
  • Cyclization : The dithiocarbamate is treated with bromoacetic acid in aqueous sodium bicarbonate, followed by acidification and reflux to form 3-benzyl-2-thioxothiazolidin-4-one.

Key data :

  • Yield: 94%
  • $$^{13}\text{C NMR}$$ (CDCl₃): δ 201.1 (C=S), 174.0 (C=O)
  • Melting point: 80–81°C

Microwave-Assisted Synthesis

A modified protocol reduces reaction time:

  • Conditions : Benzylamine, carbon disulfide, and bromoacetic acid are irradiated at 100°C for 25 min.
  • Yield : 89%

Knoevenagel Condensation with 4-(Dimethylamino)Benzaldehyde

Conventional Reflux Method

The intermediate undergoes condensation with 4-(dimethylamino)benzaldehyde under acidic conditions:

  • Reagents : 3-Benzyl-2-thioxothiazolidin-4-one, 4-(dimethylamino)benzaldehyde, sodium acetate (6 equiv.), acetic acid.
  • Conditions : Reflux at 120°C for 2–4 hours.
  • Workup : Precipitation with cold water, filtration, and washing with dichloromethane/hexane.

Key data :

  • Yield: 68–74%
  • $$^{1}\text{H NMR}$$ (DMSO-d₆): δ 8.24 (s, 1H, vinyl H), 7.35–7.25 (m, 5H, benzyl), 6.70 (s, 2H, Ar-H), 3.92 (s, 6H, N(CH₃)₂)
  • IR (KBr): ν 1679 cm⁻¹ (C=O), 1645 cm⁻¹ (C=S)

Microwave-Assisted Condensation

A greener approach enhances efficiency:

  • Catalyst : Piperidine (3 drops)
  • Solvent : Ethanol
  • Conditions : Microwave irradiation at 100°C for 25 min.
  • Yield : 84%

Ultrasound-Mediated Synthesis

Ultrasound promotes rapid condensation:

  • Catalyst : Potassium carbonate (15 mol%)
  • Solvent : Water
  • Conditions : 25°C, 3–4 min.
  • Yield : 95%

Comparative Analysis of Methods

Parameter Conventional Reflux Microwave Ultrasound
Time 2–4 hours 25 min 3–4 min
Temperature 120°C 100°C 25°C
Catalyst Sodium acetate Piperidine K₂CO₃
Solvent Acetic acid Ethanol Water
Yield 68–74% 84% 95%
Environmental impact High (toxic solvents) Moderate Low

Structural Characterization

Spectroscopic Confirmation

  • $$^{1}\text{H NMR}$$ : The (E)-configuration is confirmed by a singlet for the vinyl proton (δ 7.65–8.24 ppm). The N(CH₃)₂ group resonates as a singlet at δ 3.92 ppm.
  • $$^{13}\text{C NMR}$$ : Key signals include δ 193.7 (C=S), 167.5 (C=O), and 153.7 (C=N).
  • IR : Stretching vibrations at 1645–1679 cm⁻¹ (C=O/C=S) and 1200–1250 cm⁻¹ (C-N).

Chromatographic Purity

  • TLC : Rf = 0.42 (hexane:ethyl acetate, 3:1)
  • HPLC : Purity >98%

Mechanistic Insights

The Knoevenagel condensation proceeds via:

  • Enolate formation : Deprotonation of the thiazolidinone at C5 by acetate or piperidine.
  • Nucleophilic attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water yields the (E)-benzylidene product.

Challenges and Optimization

  • Steric hindrance : Bulky substituents on the aldehyde reduce yields (e.g., 2,4-di-OCH₃: 47%).
  • Solvent selection : Acetic acid increases reaction rate but complicates purification; ethanol/water mixtures improve eco-friendliness.
  • Catalyst loading : Excess sodium acetate (>6 equiv.) causes side reactions (e.g., dimerization).

Recommendations

  • Scale-up : Validate ultrasound methods for industrial production.
  • Biological testing : Evaluate anticancer and antimalarial activities given structural similarities to active analogs.
  • Computational modeling : Predict substituent effects on electronic properties using DFT calculations.

Chemical Reactions Analysis

Types of Reactions

(E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that thiazolidinone derivatives, including (E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one, exhibit promising anticancer properties. Specifically, compounds with similar structures have been shown to selectively inhibit cancer cell lines with activated ERK signaling pathways . In vitro studies have demonstrated that these compounds can induce apoptosis in melanoma cells, suggesting their potential as therapeutic agents in cancer treatment.

1.2 Antidiabetic Properties

Thiazolidinediones (TZDs), a class of compounds that includes the target molecule, are known for their role in improving insulin sensitivity. Studies have shown that TZD derivatives can enhance mitochondrial respiration and have a positive impact on metabolic conditions in model organisms like Drosophila melanogaster . The compound's ability to modulate mitochondrial function may offer insights into developing new treatments for diabetes.

1.3 Skin Lightening Agents

The compound has been investigated for its tyrosinase inhibitory activity, which is crucial for melanin production in the skin. Analogous compounds have demonstrated significant inhibition of tyrosinase, making them potential candidates for treating hyperpigmentation disorders . The antioxidant properties of these compounds further enhance their suitability for cosmetic applications.

Agricultural and Environmental Applications

2.1 Plant Growth Regulation

Compounds similar to this compound have been identified as plant growth regulators. Their ability to influence growth patterns and development can be harnessed in agricultural practices to improve crop yields and resistance to environmental stressors .

2.2 Mosquito Repellent Activity

Research indicates that thiazolidine derivatives possess mosquito repellent properties, which could be beneficial in controlling mosquito populations and reducing the transmission of vector-borne diseases . This application highlights the compound's potential role in public health initiatives.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound and related compounds:

Application Area Findings Reference
Anticancer ActivityInduces apoptosis in melanoma cells; selective ERK signaling inhibition
Antidiabetic PropertiesEnhances mitochondrial respiration; improves insulin sensitivity
Skin Lightening AgentsStrong tyrosinase inhibition; potential for hyperpigmentation treatment
Plant Growth RegulationInfluences growth patterns; improves crop yield
Mosquito Repellent ActivityDemonstrates efficacy in repelling mosquitoes

Case Studies

Several case studies exemplify the applications of thiazolidinone derivatives:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the effects of thiazolidinedione derivatives on human melanoma cell lines. Results showed a significant reduction in cell viability and induction of apoptosis through ERK pathway modulation, supporting their use as potential anticancer agents.
  • Case Study 2: Diabetes Management
    In an experimental model using Drosophila, the administration of thiazolidinedione analogs resulted in improved metabolic profiles and extended lifespan under high-fat dietary conditions, indicating their potential role in diabetes management.
  • Case Study 3: Cosmetic Applications
    A formulation containing tyrosinase inhibitors derived from thiazolidinediones was tested on human skin samples, demonstrating a marked reduction in melanin production and suggesting efficacy as a skin-lightening agent.

Mechanism of Action

The mechanism of action of (E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of the dimethylamino group enhances its ability to interact with biological membranes and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Core

Compound Name Substituent at Position 3 Substituent at Position 5 Key Differences/Implications
Target Compound Benzyl 4-(Dimethylamino)benzylidene Enhanced lipophilicity; strong electron-donating dimethylamino group improves charge transfer .
(Z)-3-(4-Chlorophenyl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one 4-Chlorophenyl 4-(Dimethylamino)benzylidene Chlorine increases electronegativity, potentially altering reactivity and binding affinity .
5-(4-(Diethylamino)benzylidene)-2-thioxothiazolidin-4-one None (unsubstituted core) 4-(Diethylamino)benzylidene Diethylamino group increases steric hindrance, reducing solubility compared to dimethylamino .
(Z)-5-Benzylidene-3-phenyl-2-thioxothiazolidin-4-one Phenyl Benzylidene Lack of dimethylamino group diminishes electron-donating effects, reducing potential for polar interactions .

Stereochemical Variations

  • (E)- vs. (Z)-Isomers: The (E)-configuration in the target compound ensures a planar geometry, facilitating π-π stacking with biological targets. In contrast, (Z)-isomers (e.g., compounds in and ) exhibit non-planar structures, which may reduce binding efficiency .

Physicochemical Properties

  • Hydrogen Bonding: The dimethylamino group in the target compound can participate in hydrogen bonding (e.g., N–H···S interactions), a feature shared with triphenylamine-based analogs in but absent in non-amino-substituted derivatives .

Key Research Findings

Stereoelectronic Effects: The (E)-configuration and dimethylamino group in the target compound enhance charge transfer interactions, as evidenced by red-shifted UV-Vis spectra in similar compounds .

Green Synthesis : Deep eutectic solvents () offer an eco-friendly alternative to traditional acetic acid/piperidine systems, though yields are lower.

Biological Activity

(E)-3-benzyl-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its anticancer properties and potential as a tyrosinase inhibitor.

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a thioxo group. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure suggests potential mechanisms of action including:

  • Inhibition of cell proliferation : The compound has been shown to disrupt cell cycle progression in cancer cells.
  • Enzyme inhibition : Its structural motifs may inhibit key enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

A study reported that the compound demonstrated moderate cytotoxicity against MCF-7 breast cancer cells with an inhibition percentage of 64.4% at a concentration of 100 µg/mL . Additionally, it showed potent activity against other cancer lines, including:

Cell Line IC50 (µM) Reference
MCF-75.31
A5497.00
K5626.42
HL-602.66

These findings suggest that the compound could be developed as a therapeutic agent for various cancers.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is sought after for treating hyperpigmentation disorders. The compound has shown promising activity as a tyrosinase inhibitor.

Inhibition Studies

In experiments using B16F10 melanoma cells, the compound effectively inhibited cellular tyrosinase activity, demonstrating potential for treating hyperpigmentation-related conditions. Key findings include:

  • Significant reduction in melanin production.
  • Concentration-dependent inhibition of tyrosinase activity was observed, with analogs showing stronger effects than traditional inhibitors like kojic acid .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds within the thiazolidinone class, providing context for the efficacy of this compound:

  • Anticancer Profiles : Various derivatives have been synthesized and tested against multiple cancer cell lines, revealing structure-activity relationships that inform modifications for enhanced potency .
  • Mechanistic Insights : Investigations into the mechanisms of action have suggested that compounds with similar structures can induce apoptosis in cancer cells through oxidative stress pathways and cell cycle arrest .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Identify proton environments (e.g., benzylidene CH, thioxo S-H) and confirm stereochemistry (E/Z configuration) .
  • IR Spectroscopy : Detect characteristic peaks (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Q. Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Basic: What biological activities are reported for structurally analogous thiazolidinones?

Methodological Answer :
Analogous compounds exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer Activity : Inhibition of cancer cell proliferation (e.g., MCF-7, HeLa) through ROS generation or apoptosis induction .
  • Structure-Activity Trends : Electron-donating groups (e.g., -NMe₂) enhance bioactivity compared to electron-withdrawing substituents .

Advanced: How can structure-activity relationships (SARs) be systematically explored for this compound?

Q. Methodological Answer :

  • Analog Synthesis : Prepare derivatives with variations in the benzylidene (e.g., halogens, methoxy) or benzyl groups .
  • Biological Assays : Test analogs against standardized panels (e.g., NCI-60 for anticancer activity) under identical conditions .
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate chemical features with activity .

Advanced: What experimental strategies can elucidate the mechanism of action for this compound?

Q. Methodological Answer :

  • Target Identification : Perform Surface Plasmon Resonance (SPR) to screen for protein binding (e.g., hemoglobin subunits, kinases) .
  • Enzyme Inhibition Assays : Test activity against enzymes like topoisomerase II or β-lactamase .
  • Molecular Docking : Simulate binding modes using AutoDock or Schrödinger Suite to prioritize targets .

Advanced: How should researchers address contradictory bioactivity data across studies?

Q. Methodological Answer :

  • Standardized Protocols : Replicate assays using identical cell lines (e.g., ATCC-certified HeLa) and nutrient conditions .
  • Control Experiments : Test for off-target effects (e.g., cytotoxicity assays with normal fibroblasts) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

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